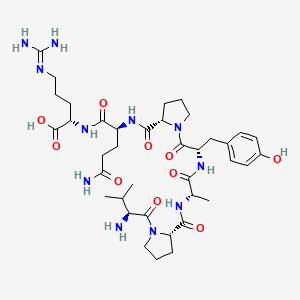![molecular formula C44H38N4O2 B12558123 2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] CAS No. 142942-24-3](/img/structure/B12558123.png)
2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexane-1,6-diyl linker connecting two 9-(4-methoxyphenyl)-1,10-phenanthroline moieties, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] typically involves a multi-step process. One common method includes the reaction of 9-(4-methoxyphenyl)-1,10-phenanthroline with hexane-1,6-diyl dibromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenanthroline moieties.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane with appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2’-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2,2’-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] involves its ability to coordinate with metal ions and interact with biological molecules. The phenanthroline moieties can chelate metal ions, forming stable complexes that can modulate the activity of enzymes or other proteins. Additionally, the compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(Hexane-1,6-diyl)bis[9-(4-hydroxyphenyl)-1,10-phenanthroline]
- 2,2’-(Hexane-1,6-diyl)bis[9-(4-nitrophenyl)-1,10-phenanthroline]
- 2,2’-(Hexane-1,6-diyl)bis[9-(4-aminophenyl)-1,10-phenanthroline]
Uniqueness
2,2’-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic electronic devices.
Propiedades
Número CAS |
142942-24-3 |
|---|---|
Fórmula molecular |
C44H38N4O2 |
Peso molecular |
654.8 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-9-[6-[9-(4-methoxyphenyl)-1,10-phenanthrolin-2-yl]hexyl]-1,10-phenanthroline |
InChI |
InChI=1S/C44H38N4O2/c1-49-37-23-15-29(16-24-37)39-27-19-33-11-9-31-13-21-35(45-41(31)43(33)47-39)7-5-3-4-6-8-36-22-14-32-10-12-34-20-28-40(48-44(34)42(32)46-36)30-17-25-38(50-2)26-18-30/h9-28H,3-8H2,1-2H3 |
Clave InChI |
FXYYQOSXVGNPJL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)CCCCCCC5=NC6=C(C=CC7=C6N=C(C=C7)C8=CC=C(C=C8)OC)C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine](/img/structure/B12558057.png)

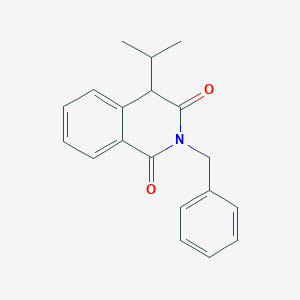

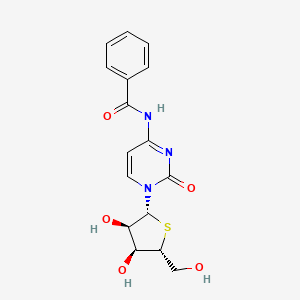
![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)
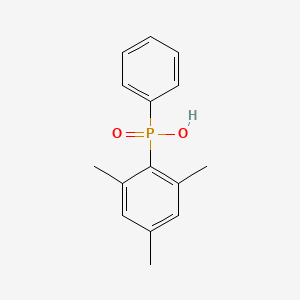

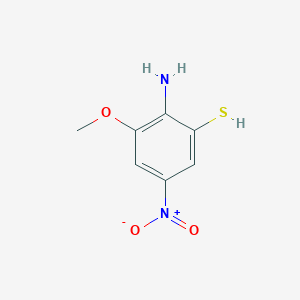
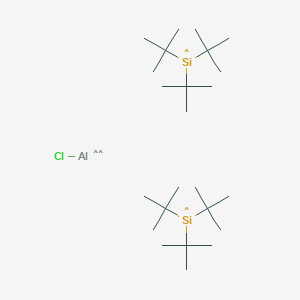
![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)

